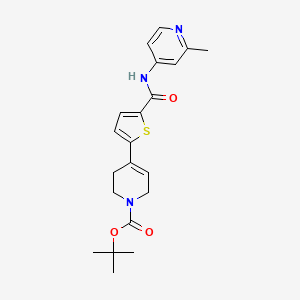

tert-Butyl 4-(5-((2-methylpyridin-4-yl)carbamoyl)thiophen-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

CAS No.:

Cat. No.: VC13655231

Molecular Formula: C21H25N3O3S

Molecular Weight: 399.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H25N3O3S |

|---|---|

| Molecular Weight | 399.5 g/mol |

| IUPAC Name | tert-butyl 4-[5-[(2-methylpyridin-4-yl)carbamoyl]thiophen-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate |

| Standard InChI | InChI=1S/C21H25N3O3S/c1-14-13-16(7-10-22-14)23-19(25)18-6-5-17(28-18)15-8-11-24(12-9-15)20(26)27-21(2,3)4/h5-8,10,13H,9,11-12H2,1-4H3,(H,22,23,25) |

| Standard InChI Key | FRZRJPUSVZWGKZ-UHFFFAOYSA-N |

| SMILES | CC1=NC=CC(=C1)NC(=O)C2=CC=C(S2)C3=CCN(CC3)C(=O)OC(C)(C)C |

| Canonical SMILES | CC1=NC=CC(=C1)NC(=O)C2=CC=C(S2)C3=CCN(CC3)C(=O)OC(C)(C)C |

Introduction

tert-Butyl 4-(5-((2-methylpyridin-4-yl)carbamoyl)thiophen-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate is a complex organic compound used in laboratory settings for scientific research. It is characterized by its molecular formula C21H25N3O3S and is available in a purity of 90.0% or higher . This compound is part of a broader class of carbamates, which are derivatives of carbamic acid and are often used in organic synthesis and pharmaceutical development.

Synthesis:

The synthesis of this compound typically involves the reaction of a thiophene derivative with a pyridine-based carbamoyl chloride in the presence of a base. The specific conditions and reagents may vary depending on the desired yield and purity.

Applications:

While specific applications for this compound are not widely documented, compounds with similar structures are often explored for their potential biological activities, such as antimicrobial or anticancer properties. The presence of a carbamoyl group and a pyridine ring suggests potential interactions with biological targets.

Research Findings

Research on compounds with similar structures often focuses on their biological activity and potential therapeutic applications. For instance, pyridine and thiophene derivatives have been studied for their roles in drug development due to their ability to interact with various biological targets.

| Compound Feature | Description |

|---|---|

| Molecular Formula | C21H25N3O3S |

| Purity | ≥90.0% |

| Storage Conditions | Ambient |

| Potential Applications | Biological activity studies |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume